

Spectroscopic Profile of 6-Propylpyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Propylpyrimidin-4-ol**

Cat. No.: **B098279**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Propylpyrimidin-4-ol**. Due to the absence of experimentally derived spectra in publicly available literature, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a characteristic Infrared (IR) absorption table. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Propylpyrimidin-4-ol**. These values were generated using computational chemistry software and provide a reliable estimation of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **6-Propylpyrimidin-4-ol** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.10	s	1H	H2
~6.25	s	1H	H5
~2.60	t	2H	-CH ₂ -CH ₂ -CH ₃
~1.70	sext	2H	-CH ₂ -CH ₂ -CH ₃
~0.95	t	3H	-CH ₂ -CH ₂ -CH ₃
~11.5-13.0	br s	1H	OH/NH (tautomer)

Table 2: Predicted ¹³C NMR Spectral Data for **6-Propylpyrimidin-4-ol** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~165	C4
~160	C6
~150	C2
~110	C5
~35	-CH ₂ -CH ₂ -CH ₃
~22	-CH ₂ -CH ₂ -CH ₃
~14	-CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **6-Propylpyrimidin-4-ol**

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3200-2500	Broad, Strong	O-H Stretch	Hydroxyl group (H-bonded)
3100-3000	Medium	C-H Stretch	Aromatic C-H
2960-2850	Medium-Strong	C-H Stretch	Aliphatic C-H (propyl)
~1670	Strong	C=O Stretch	Amide/Lactam (keto tautomer)
~1600, ~1550	Medium-Strong	C=N, C=C Stretch	Pyrimidine ring
~1460	Medium	C-H Bend	CH ₂
~1380	Medium	C-H Bend	CH ₃

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **6-Propylpyrimidin-4-ol**

m/z	Relative Intensity (%)	Assignment
152	100	[M] ⁺ (Molecular Ion)
123	~60	[M - C ₂ H ₅] ⁺
95	~40	[M - C ₃ H ₇ - H] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds and can be adapted for **6-Propylpyrimidin-4-ol**.

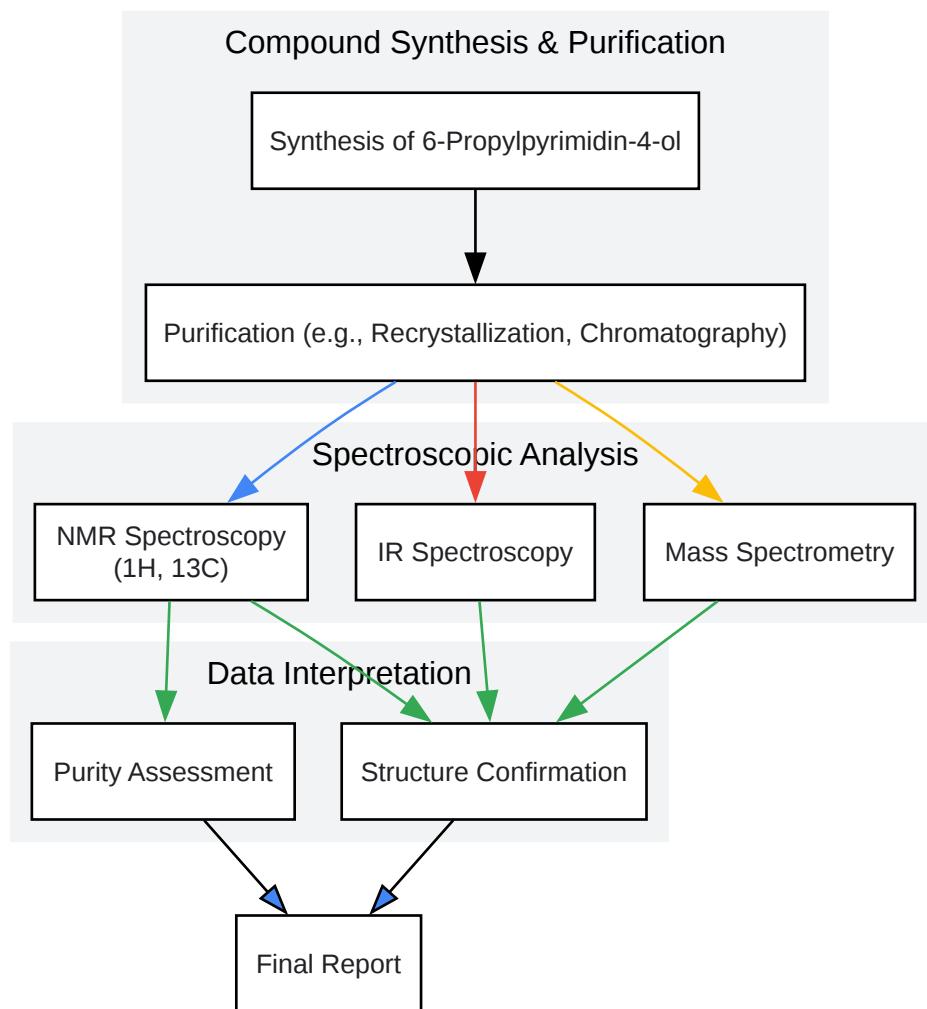
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **6-Propylpyrimidin-4-ol** would be dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆),

containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ^1H NMR, a sufficient number of scans would be averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence would be used to simplify the spectrum, and a larger number of scans would be required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of solid **6-Propylpyrimidin-4-ol** could be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample would be placed directly on the ATR crystal (typically diamond or germanium). A pressure arm would be applied to ensure good contact between the sample and the crystal. The spectrum would be recorded over the range of 4000-400 cm^{-1} by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal would be recorded prior to the sample analysis and automatically subtracted from the sample spectrum.


Alternatively, the thin solid film method can be used. A few milligrams of the solid are dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The plate is then mounted in the spectrometer to obtain the spectrum.[1]

Mass Spectrometry (MS)

For mass analysis, Electron Ionization (EI) would be a suitable method. A small amount of the sample would be introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample. The sample would be vaporized by heating, and the resulting gas-phase molecules would be bombarded with a high-energy electron beam (typically 70 eV). This would cause ionization and fragmentation of the molecules. The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector would then record the abundance of each ion, generating the mass spectrum. For heterocyclic compounds, Electrospray Ionization (ESI) is also a common technique, particularly when coupled with liquid chromatography (LC-MS).[2][3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like **6-Propylpyrimidin-4-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **6-Propylpyrimidin-4-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Propylpyrimidin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098279#spectroscopic-data-of-6-propylpyrimidin-4-ol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com